N-(1-methyl-1H-indol-4-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide
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Overview
Description
N-(1-methyl-1H-indol-4-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide: is a complex organic compound that belongs to the class of heterocyclic compounds It features an indole ring substituted with a methyl group at the nitrogen atom and a tetrazole ring attached to a phenyl group, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methyl-1H-indol-4-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole derivative, followed by the introduction of the tetrazole ring and finally the acetamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-(1-methyl-1H-indol-4-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties and reactivity.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, which may have different biological activities.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under various conditions, including acidic or basic environments.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms with different hydrogenation levels.
Scientific Research Applications
Chemistry: In chemistry, N-(1-methyl-1H-indol-4-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide is used as a building block for the synthesis of more complex molecules
Biology: The compound’s biological activity is of interest in the study of enzyme interactions, receptor binding, and cellular processes. It may serve as a probe or inhibitor in biochemical assays, helping to elucidate the mechanisms of biological pathways.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and pharmacological studies.
Industry: The compound’s properties make it suitable for use in materials science, where it can be incorporated into polymers, coatings, and other materials to enhance their performance. Its stability and reactivity are advantageous in various industrial applications.
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-indol-4-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, modulating their activity and influencing biological processes. The exact pathways and molecular interactions depend on the specific context and application, and further research is needed to fully understand its mechanism of action.
Comparison with Similar Compounds
- N-(1-methyl-1H-indol-3-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide
- N-(1-methyl-1H-indol-4-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]propionamide
- N-(1-methyl-1H-indol-4-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]butyramide
Comparison: Compared to similar compounds, N-(1-methyl-1H-indol-4-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide stands out due to its specific substitution pattern and functional groups. These structural differences can lead to variations in reactivity, biological activity, and physical properties. For example, the presence of the acetamide group may enhance its solubility and stability compared to its propionamide and butyramide analogs.
Properties
Molecular Formula |
C18H16N6O |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(1-methylindol-4-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C18H16N6O/c1-23-10-9-15-16(3-2-4-17(15)23)20-18(25)11-13-5-7-14(8-6-13)24-12-19-21-22-24/h2-10,12H,11H2,1H3,(H,20,25) |
InChI Key |
YMYHOECICRZZDC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)CC3=CC=C(C=C3)N4C=NN=N4 |
Origin of Product |
United States |
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